

Spectroscopic data of 4-Bromo-8-nitroquinoline (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Bromo-8-nitroquinoline

Cat. No.: B2969029

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Bromo-8-nitroquinoline**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of **4-bromo-8-nitroquinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from related quinoline derivatives to present a robust, predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

Molecular Structure and Expected Spectroscopic Behavior

4-Bromo-8-nitroquinoline possesses a rigid quinoline core functionalized with two strongly electron-withdrawing groups: a bromine atom at position 4 and a nitro group at position 8. The bromine exerts its influence primarily through an inductive effect, while the nitro group deactivates the ring through both inductive and resonance effects. These electronic characteristics are predicted to significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **4-bromo-8-nitroquinoline** is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing nature of the bromo and nitro groups will deshield these protons, shifting their resonances to a lower field (higher ppm values) compared to unsubstituted quinoline.[\[1\]](#)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	J = 4.5 - 5.0
H-3	7.8 - 8.0	d	J = 4.5 - 5.0
H-5	7.9 - 8.1	d	J = 7.5 - 8.0
H-6	7.6 - 7.8	t	J = 7.5 - 8.0
H-7	8.2 - 8.4	d	J = 7.5 - 8.0

Interpretation of the Predicted ¹H NMR Spectrum

- H-2 and H-3: These protons are part of the pyridine ring. The proton at C2 is adjacent to the nitrogen atom, leading to significant deshielding. The bromine at C4 will further influence these protons.
- H-5, H-6, and H-7: These protons are on the benzene ring. The nitro group at C8 will strongly deshield the peri-proton at C7. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

Experimental Protocol for ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-bromo-8-nitroquinoline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[1]
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.
- Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]
- Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their electronic environment.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **4-bromo-8-nitroquinoline** is expected to show nine distinct signals for the nine carbon atoms.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	123 - 125
C-4	120 - 122
C-4a	148 - 150
C-5	128 - 130
C-6	125 - 127
C-7	130 - 132
C-8	140 - 142
C-8a	135 - 137

Interpretation of the Predicted ^{13}C NMR Spectrum

- The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.[3][4]
- The carbon atoms directly attached to the nitrogen (C2, C8a), bromine (C4), and the nitro group (C8) will have their resonances significantly shifted.
- Quaternary carbons (C4, C4a, C8, C8a) will typically show lower intensity peaks due to the absence of Nuclear Overhauser Enhancement (NOE).[3]

Experimental Protocol for ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: A high-resolution NMR spectrometer.
- Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 200-220 ppm) is necessary.[2] A greater number of scans is required compared to ^1H NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1600 - 1450	Aromatic C=C and C=N Stretch	Medium to Strong
1550 - 1500 and 1350 - 1300	N-O Asymmetric and Symmetric Stretch (NO ₂)	Strong
850 - 750	C-H Out-of-plane Bending	Strong
700 - 500	C-Br Stretch	Medium to Strong

Interpretation of the Predicted IR Spectrum

- The presence of strong absorption bands for the nitro group (N-O stretches) is a key diagnostic feature.^[5]
- The aromatic C=C and C=N stretching vibrations confirm the quinoline core.
- The C-Br stretching frequency is typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Predicted Mass Spectrum (Electron Ionization)

m/z	Interpretation
252/254	$[M]^+$ and $[M+2]^+$ molecular ion peaks
173	$[M - Br]^+$
127	$[M - Br - NO_2]^+$

Interpretation of the Predicted Mass Spectrum

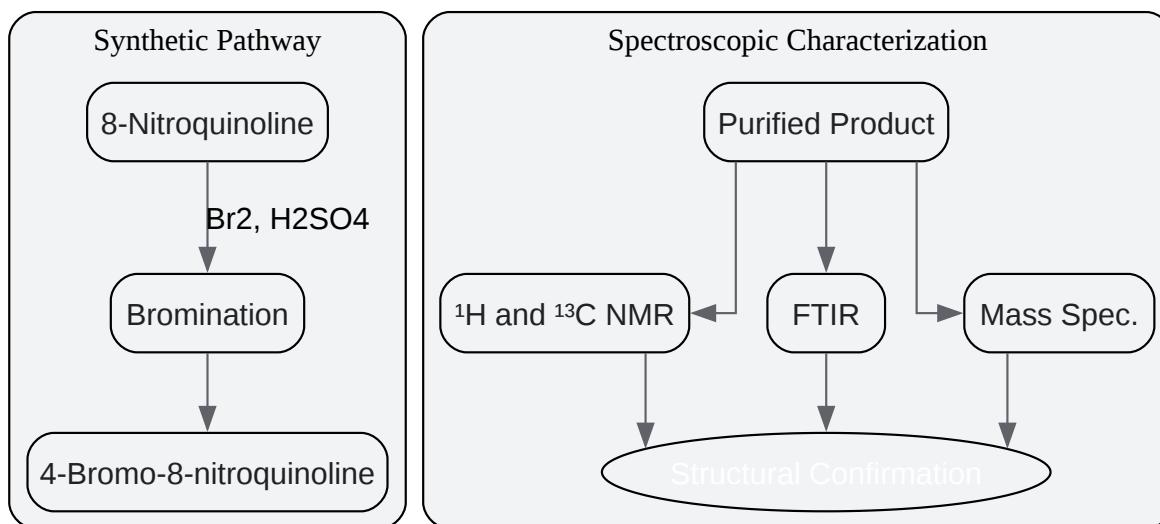
- The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 252 and 254, which is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br).[\[6\]](#)
- The fragmentation pattern will likely involve the loss of the bromine atom and the nitro group. The molecular formula of **4-Bromo-8-nitroquinoline** is $\text{C}_9\text{H}_5\text{BrN}_2\text{O}_2$ and its monoisotopic mass is 251.95344 Da.[\[7\]](#)

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Use electron ionization (EI) at 70 eV.[\[6\]](#)
- Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.

Synthesis and Spectroscopic Analysis Workflow

A plausible synthesis of **4-bromo-8-nitroquinoline** could involve the bromination of 8-nitroquinoline. The spectroscopic techniques discussed are crucial for monitoring the reaction and confirming the structure of the final product.

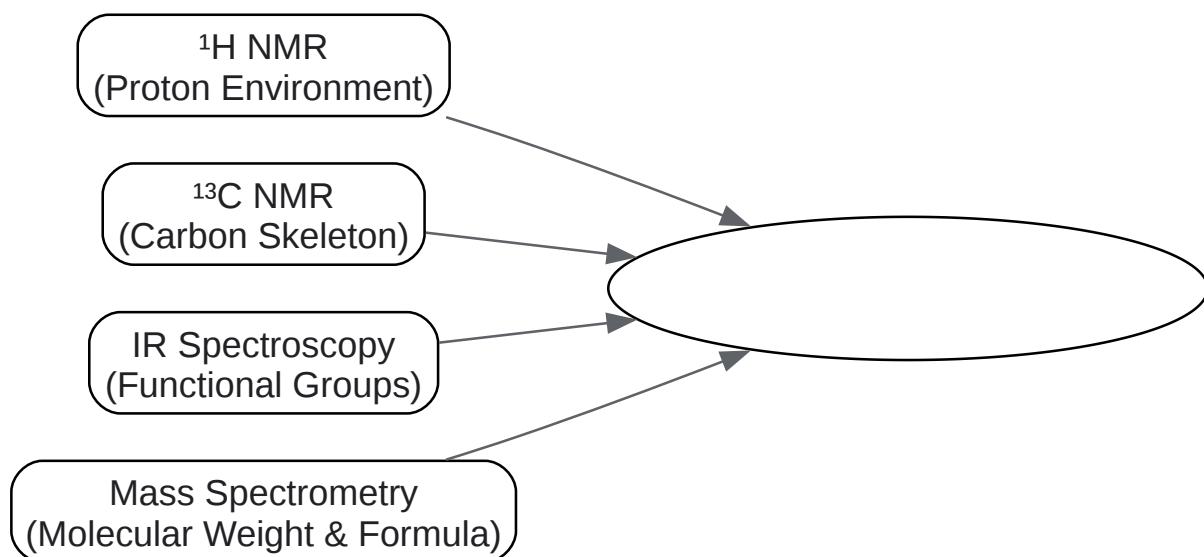


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Caption: Synthetic and analytical workflow for **4-Bromo-8-nitroquinoline**.

Integrated Data Analysis for Structural Elucidation

The definitive structural confirmation of **4-bromo-8-nitroquinoline** relies on the synergistic interpretation of all spectroscopic data.



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Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for **4-bromo-8-nitroquinoline**. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule, facilitating its application in various scientific endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

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